molecular formula C13H10ClFS B7991431 1-Chloro-3-fluoro-4-(phenylsulfanylmethyl)benzene

1-Chloro-3-fluoro-4-(phenylsulfanylmethyl)benzene

Cat. No.: B7991431
M. Wt: 252.73 g/mol
InChI Key: KVTYBEFSGQWRKL-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-4-(phenylsulfanylmethyl)benzene is an organic compound with the molecular formula C₁₃H₁₀ClFS. It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and phenylsulfanylmethyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-fluoro-4-(phenylsulfanylmethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with benzene derivatives that have chlorine and fluorine substituents.

    Reaction with Phenylsulfanyl Reagents: The benzene derivative is reacted with phenylsulfanyl reagents under specific conditions to introduce the phenylsulfanylmethyl group.

    Catalysts and Solvents: Catalysts such as palladium or nickel may be used to facilitate the reaction, and solvents like dichloromethane or toluene are commonly employed.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-fluoro-4-(phenylsulfanylmethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The phenylsulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Catalysts: Palladium, nickel.

Major Products

    Substitution Products: Compounds with different substituents replacing chlorine or fluorine.

    Oxidation Products: Sulfoxides and sulfones.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

1-Chloro-3-fluoro-4-(phenylsulfanylmethyl)benzene is used in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-4-(phenylsulfanylmethyl)benzene involves its interaction with molecular targets through various pathways:

    Electrophilic Substitution: The compound can act as an electrophile in substitution reactions, forming intermediates that react further.

    Oxidation Pathways: The phenylsulfanylmethyl group can be oxidized, leading to the formation of reactive intermediates that participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-fluorobenzene: Lacks the phenylsulfanylmethyl group.

    1-Chloro-4-(phenylsulfanylmethyl)benzene: Lacks the fluorine substituent.

    3-Fluoro-4-(phenylsulfanylmethyl)benzene: Lacks the chlorine substituent.

Uniqueness

1-Chloro-3-fluoro-4-(phenylsulfanylmethyl)benzene is unique due to the presence of both chlorine and fluorine substituents along with the phenylsulfanylmethyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

4-chloro-2-fluoro-1-(phenylsulfanylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFS/c14-11-7-6-10(13(15)8-11)9-16-12-4-2-1-3-5-12/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTYBEFSGQWRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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